molecular formula C6H5N3O B13794031 1h-Imidazo[4,5-f][1,4]oxazepine CAS No. 851851-73-5

1h-Imidazo[4,5-f][1,4]oxazepine

Cat. No.: B13794031
CAS No.: 851851-73-5
M. Wt: 135.12 g/mol
InChI Key: SLPLKCUBZDKFQU-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f][1,4]oxazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused ring system combining an imidazole ring and an oxazepine ring, which imparts unique chemical and biological properties. The structural complexity and potential therapeutic applications make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-f][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 1,2-diketones with 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce the lactam in the absence of a catalyst . Another approach involves the Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes, combined with isothiocyanates or isocyanates in a sequential three-component reaction process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or oxazepine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

1H-Imidazo[4,5-f][1,4]oxazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a PI3-kinase inhibitor, which plays a crucial role in cell growth, proliferation, and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its ability to interact with other enzymes and receptors contributes to its diverse biological activities.

Comparison with Similar Compounds

1H-Imidazo[4,5-f][1,4]oxazepine can be compared with other similar heterocyclic compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities

Properties

CAS No.

851851-73-5

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1H-imidazo[4,5-f][1,4]oxazepine

InChI

InChI=1S/C6H5N3O/c1-2-10-6-5(3-7-1)8-4-9-6/h1-4H,(H,8,9)

InChI Key

SLPLKCUBZDKFQU-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=N1)NC=N2

Origin of Product

United States

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